

# Application Note and Protocol: d3-Methylation of Peptides via Reductive Amination

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Compound of Interest		
Compound Name:	Sodium methanesulfinate-d3	
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## Introduction

Stable isotope labeling of peptides is a cornerstone of modern quantitative proteomics, enabling accurate relative and absolute quantification of proteins and their post-translational modifications. One of the most robust and cost-effective methods for introducing a stable isotope label is through reductive amination, which results in the dimethylation of primary amines (the peptide N-terminus and the  $\epsilon$ -amino group of lysine residues).

This application note provides a detailed protocol for the d3-methylation of peptides using deuterated formaldehyde (CD<sub>2</sub>O) and a reducing agent, sodium cyanoborohydride (NaBH<sub>3</sub>CN). This "light" and "heavy" labeling strategy allows for the differential mass tagging of peptide populations, facilitating their distinction and quantification by mass spectrometry. While the query specified **sodium methanesulfinate-d3**, the established and widely validated method for d3-methylation of peptides relies on deuterated formaldehyde. This protocol details this standard and reliable procedure.[1][2][3][4]

The reaction proceeds in two main steps: the formation of a Schiff base between the primary amine of the peptide and formaldehyde, followed by the reduction of this intermediate by a reducing agent to a stable dimethylamine. By using the deuterated form of formaldehyde, a d3-methyl group is incorporated at each labeling site.



## **Materials**

- Peptide sample (lyophilized)
- Deuterated formaldehyde (CD<sub>2</sub>O), 20% (w/w) solution in D<sub>2</sub>O
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
- Formic acid (HCOOH)
- Ammonia solution (NH₃), 5% (v/v)
- C18 solid-phase extraction (SPE) cartridges
- Acetonitrile (ACN)
- Methanol (MeOH)
- Ultrapure water
- Microcentrifuge tubes
- · Vortex mixer
- Centrifuge

## **Experimental Protocol**

This protocol is designed for the d3-methylation of a 100  $\mu$ g peptide sample. Adjust volumes accordingly for different sample amounts.

- 1. Sample Preparation
- Resuspend the lyophilized peptide sample in 100 μL of 100 mM TEAB buffer (pH 8.5).
- Vortex briefly to ensure the peptide is fully dissolved.



#### 2. Labeling Reaction

- To the peptide solution, add 4 μL of 20% deuterated formaldehyde (CD<sub>2</sub>O) in D<sub>2</sub>O.
- Vortex the mixture gently for 1 minute.
- Add 4 μL of freshly prepared 1 M sodium cyanoborohydride (NaBH<sub>3</sub>CN) solution.
- Incubate the reaction mixture at room temperature for 1 hour.
- 3. Quenching the Reaction
- To guench the reaction, add 8 μL of 5% ammonia solution.
- Vortex the mixture and incubate for 10 minutes at room temperature.
- Add 8 μL of formic acid to acidify the sample.
- 4. Sample Desalting and Purification
- Activate a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 0.1% formic acid in 50% acetonitrile.
- Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.
- Load the acidified peptide sample onto the C18 cartridge.
- Wash the cartridge with 2 mL of 0.1% formic acid in water to remove excess reagents and salts.
- Elute the labeled peptides with 1 mL of 0.1% formic acid in 50% acetonitrile.
- Dry the eluted sample in a vacuum centrifuge.
- Resuspend the dried, labeled peptides in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).

## **Data Presentation**



The d3-methylation of peptides results in a predictable mass shift that can be readily detected by mass spectrometry. The following table summarizes the expected mass increases.

Labeled Site	Reagents	Mass Shift per Site (Da)
Primary Amine (N-terminus, Lysine ε-amino)	CD2O + NaBH3CN	+32.0564

# **Signaling Pathways and Experimental Workflows**



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Caption: Experimental workflow for the d3-methylation of peptides.



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Caption: Reaction mechanism of reductive d3-methylation.

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